molecular formula C6H3BrClN3 B13455015 7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine

7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B13455015
M. Wt: 232.46 g/mol
InChI Key: FPUUGLZSKOWTSU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine typically involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The key steps include:

Chemical Reactions Analysis

7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and microwave irradiation. Major products formed from these reactions include amino-pyrrolopyrazines and other substituted derivatives .

Mechanism of Action

The exact mechanism of action of 7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, leading to its diverse biological activities .

Comparison with Similar Compounds

7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct reactivity and biological activities compared to its analogs.

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C6H3BrClN3/c7-3-1-10-6-5(3)9-2-4(8)11-6/h1-2H,(H,10,11)

InChI Key

FPUUGLZSKOWTSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N=C2N1)Cl)Br

Origin of Product

United States

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